(3-Fluoroazetidin-3-yl)methanamine
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Overview
Description
(3-Fluoroazetidin-3-yl)methanamine: is a chemical compound with the molecular formula C4H9FN2 and a molecular weight of 104.13 g/mol . It is characterized by the presence of a fluoro-substituted azetidine ring attached to a methanamine group. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring, followed by fluorination and subsequent amination .
Industrial Production Methods: Industrial production of (3-Fluoroazetidin-3-yl)methanamine may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. This ensures the purity and consistency required for research applications .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoroazetidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
(3-Fluoroazetidin-3-yl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Fluoroazetidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Azetidine: A parent compound with a similar ring structure but lacking the fluoro and methanamine groups.
Fluoroazetidine: Similar to (3-Fluoroazetidin-3-yl)methanamine but without the methanamine group.
Methanamine derivatives: Compounds with similar amine functionalities but different ring structures.
Uniqueness: this compound is unique due to the presence of both the fluoro and methanamine groups on the azetidine ring. This combination imparts specific chemical properties and reactivity, making it valuable for research applications .
Biological Activity
(3-Fluoroazetidin-3-yl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- The compound features a fluorinated azetidine ring which is known for its unique steric and electronic properties that can influence biological interactions.
Molecular Formula: C₄H₈F N
Molecular Weight: 103.11 g/mol
The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The presence of the fluorine atom can enhance the compound's binding affinity and selectivity towards these targets. Preliminary studies suggest that it may act as an inhibitor in certain biochemical pathways, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- In Vitro Studies:
- The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer). For instance, derivatives of the compound exhibited IC₅₀ values in the low micromolar range, indicating significant antiproliferative activity.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | MCF-7 | 0.095 |
This compound | Hs578T | 0.033 |
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies and Research Findings
-
Antiproliferative Activity:
A study conducted on a series of fluorinated azetidine derivatives demonstrated that modifications at the 3-position significantly influenced their antiproliferative activities. The most active compounds had IC₅₀ values below 0.1 µM against MCF-7 cells, indicating high potency. -
Mechanistic Insights:
Research published in MDPI explored how these compounds interact with tubulin, a key protein involved in cell division. It was found that certain substitutions could enhance binding affinity, leading to increased cytotoxic effects in cancer cells . -
Pharmacokinetics:
Pharmacokinetic studies are ongoing to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early results indicate favorable bioavailability and moderate clearance rates in animal models .
Properties
IUPAC Name |
(3-fluoroazetidin-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2/c5-4(1-6)2-7-3-4/h7H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQBFXXUVPCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CN)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.